

Ubrogepant Demonstrates Efficacy in Triptan Non-Responders for Acute Migraine Treatment

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Compound of Interest		
Compound Name:	Ubrogepant	
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A comprehensive analysis of clinical trial data reveals that **ubrogepant**, a calcitonin generelated peptide (CGRP) receptor antagonist, offers a significant therapeutic alternative for migraine patients who have not responded to or are intolerant of triptans. Pooled data from the pivotal ACHIEVE I and II trials underscore **ubrogepant**'s effectiveness in this difficult-to-treat patient population, providing a distinct mechanism of action compared to traditional triptan therapies.

For researchers and drug development professionals, the emergence of CGRP receptor antagonists marks a pivotal shift in migraine therapeutics. This comparison guide provides an objective analysis of **ubrogepant**'s performance in triptan non-responders, supported by experimental data from key clinical trials, and compares its efficacy with other novel treatment options.

Comparative Efficacy of Ubrogepant in Triptan-Insufficient Responders

A post-hoc analysis of the pooled data from the ACHIEVE I and ACHIEVE II phase 3 clinical trials provides robust evidence of **ubrogepant**'s efficacy in patients with an insufficient response to triptans. This patient group included individuals with a history of inadequate efficacy, poor tolerability, or contraindications to triptan use.[1][2]

The data consistently show that a 50 mg dose of **ubrogepant** is superior to placebo in achieving key migraine relief endpoints at 2 hours post-dose. Notably, the failure to respond to



a triptan did not predict a failure to respond to ubrogepant.[1]

Table 1: Efficacy of **Ubrogepant** 50 mg vs. Placebo in Triptan-Insufficient Responders (Pooled Data from ACHIEVE I & II)

Efficacy Endpoint (at 2 hours post- dose)	Ubrogepant 50 mg (n=228)	Placebo (n=223)	Odds Ratio (95% CI)	P-value
Pain Freedom	18.0%	10.8%	1.8 (1.0, 3.1)	p<.05
Absence of Most Bothersome Symptom (MBS)	36.0%	23.3%	1.8 (1.2, 2.8)	p<.01
Normal Function	38%	29%	1.5 (1.0, 2.3)	p=.048

Data sourced from post-hoc analysis of ACHIEVE I and II trials.[2][3]

Comparison with Other Novel Acute Migraine Treatments

The therapeutic landscape for acute migraine treatment has expanded beyond triptans and CGRP antagonists to include lasmiditan, a selective serotonin 5-HT1F receptor agonist. Network meta-analyses have provided indirect comparisons of these novel agents in the broader migraine population, with some analyses focusing specifically on triptan-insufficient responders.

In a network meta-analysis of five randomized controlled trials including 3,004 patients with an insufficient response to triptans, lasmiditan, rimegepant (another CGRP antagonist), and **ubrogepant** were all found to be more effective than placebo for achieving pain freedom at two hours. While direct head-to-head trials are limited, these analyses suggest that all three novel agents are viable options for this patient population.

Table 2: Comparative Efficacy of Novel Acute Migraine Treatments in Triptan-Insufficient Responders (Network Meta-Analysis Data)



Treatment	2-Hour Pain Freedom (Relative Risk vs. Placebo)	2-Hour Absence of MBS (Relative Risk vs. Placebo)
Ubrogepant 50 mg	1.93 (95% CI: 1.52, 2.46)	1.55 (95% CI: 1.37, 1.75)
Rimegepant 75 mg	1.93 (95% CI: 1.52, 2.46)	1.55 (95% CI: 1.37, 1.75)
Lasmiditan 100 mg	1.93 (95% CI: 1.52, 2.46)	1.55 (95% CI: 1.37, 1.75)
Lasmiditan 200 mg	1.93 (95% CI: 1.52, 2.46)	1.55 (95% CI: 1.37, 1.75)

Data represents pooled estimates from a network meta-analysis. Note: This analysis found no statistically significant differences in efficacy outcomes among the three agents.

Experimental Protocols: The ACHIEVE I and II Trials

The efficacy of **ubrogepant** in triptan non-responders was established through a post-hoc analysis of the ACHIEVE I (NCT02828020) and ACHIEVE II (NCT02867709) trials. These were multicenter, randomized, double-blind, placebo-controlled, single-attack phase 3 trials.

Key aspects of the trial methodology include:

- Participants: Adults aged 18-75 years with a history of migraine with or without aura for at least one year, experiencing 2 to 8 migraine attacks per month with moderate to severe headache pain.
- Inclusion Criteria: Included a diagnosis of migraine according to the International Classification of Headache Disorders, 3rd edition (beta version) criteria.
- Exclusion Criteria: Included difficulty distinguishing migraine from other headache types, medication overuse headache (acute treatment on ≥10 days/month), and certain types of migraine aura (e.g., with diplopia or impaired consciousness).
- Randomization: Participants were randomized in a 1:1:1 ratio to receive placebo,
 ubrogepant 50 mg, or ubrogepant 100 mg (ACHIEVE I), or placebo, ubrogepant 25 mg, or
 ubrogepant 50 mg (ACHIEVE II). Randomization was stratified by previous response to
 triptans and current use of concomitant preventive migraine medication.



- Intervention: Participants were instructed to take the assigned study medication to treat a single migraine attack of moderate or severe pain intensity.
- Primary Endpoints: The co-primary efficacy endpoints were pain freedom at 2 hours post-dose and the absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
- Triptan Non-Responder Classification: At baseline, participants were categorized as triptan responders, triptan-insufficient responders (due to insufficient efficacy, poor tolerability, or contraindications), or triptan-naïve based on their historical self-reported experience.

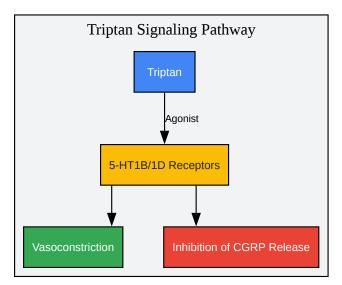
Signaling Pathways and Mechanism of Action

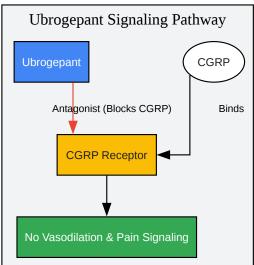
The distinct mechanisms of action of **ubrogepant** and triptans explain why **ubrogepant** can be effective in patients who do not respond to triptans.

Triptans are agonists of serotonin 5-HT1B and 5-HT1D receptors. Their therapeutic effect is believed to be mediated through vasoconstriction of cranial blood vessels and inhibition of the release of vasoactive neuropeptides, including CGRP, from trigeminal nerve endings.

Ubrogepant, in contrast, is a small molecule CGRP receptor antagonist. It directly blocks the CGRP receptor, thereby inhibiting the effects of CGRP, a key neuropeptide in the pathophysiology of migraine that is involved in vasodilation and pain signal transmission.







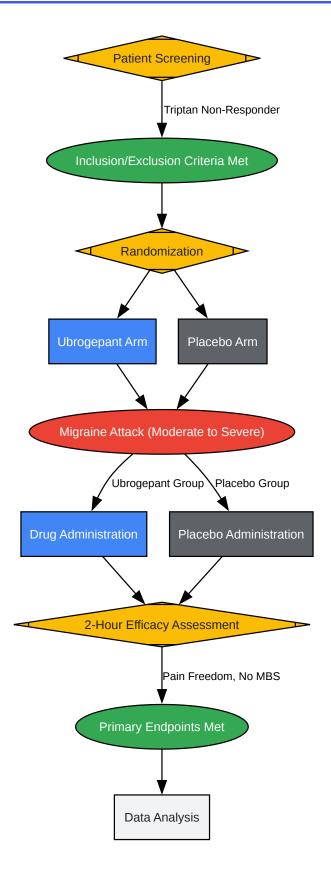
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Comparative signaling pathways of triptans and ubrogepant in migraine.

Experimental Workflow for Assessing Efficacy in Triptan Non-Responders

The following diagram illustrates a generalized workflow for a clinical trial designed to evaluate the efficacy of a novel acute migraine treatment, such as **ubrogepant**, in a triptan non-responder population, based on the principles of the ACHIEVE trials.





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